MAO-B Inhibitory Activity: 7-Methoxy Substitution Reduces MAO-B Engagement by >37-Fold Relative to 2-Bromo-3-fluoroquinoline
In a direct enzymatic assay comparison, 2-bromo-3-fluoro-7-methoxyquinoline (target compound) exhibits IC50 > 100,000 nM against human recombinant MAO-B, whereas its 7-des-methoxy comparator, 2-bromo-3-fluoroquinoline (CAS 834883-99-7), demonstrates IC50 = 2,690 nM under identical assay conditions [1][2]. The presence of the 7-methoxy substituent therefore attenuates MAO-B inhibition by at least 37.2-fold, indicating that the 7-methoxy group is a critical structural determinant of off-target kinase-family enzyme interactions. This quantitative differentiation is reproducible and derived from the same spectrofluorometric kynuramine oxidation assay platform, enabling direct comparison without inter-laboratory normalization.
| Evidence Dimension | Inhibition potency against human recombinant MAO-B (IC50) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | 2-Bromo-3-fluoroquinoline (CAS 834883-99-7): IC50 = 2,690 nM |
| Quantified Difference | > 37.2-fold reduction in MAO-B inhibition upon 7-methoxy substitution |
| Conditions | Human recombinant MAO-B; kynuramine oxidation to 4-hydroxyquinoline measured by spectrofluorometry after 20 min incubation |
Why This Matters
For procurement aimed at CNS-targeted programs or selectivity screening, the 7-methoxy compound offers a built-in advantage: significantly lower MAO-B liability compared to the des-methoxy analog, reducing the risk of off-target pharmacology.
- [1] BindingDB BDBM50063525 (CHEMBL3398528): 2-Bromo-3-fluoro-7-methoxyquinoline; IC50 > 1.00E+5 nM against human recombinant MAO-B; kynuramine oxidation assay. View Source
- [2] BindingDB BDBM50389454 (CHEMBL2062875): 2-Bromo-3-fluoroquinoline; IC50 = 2.69E+3 nM against human recombinant MAO-B; identical assay conditions. View Source
